

Technical Support Center: Synthesis and Purification of CCK (27-33) Peptide

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Compound of Interest		
Compound Name:	CCK (27-33)	
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of the cholecystokinin (CCK) fragment 27-33. The C-terminal heptapeptide amide of CCK, with the sequence Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂, presents unique challenges due to its specific amino acid composition.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing the CCK (27-33) peptide?

A1: The primary challenges in the synthesis of **CCK (27-33)** revolve around three key areas:

- Tyrosine Sulfation: The O-sulfated tyrosine is crucial for the peptide's biological activity. However, the sulfate group is highly acid-labile and can be partially or completely removed during the cleavage and deprotection steps of solid-phase peptide synthesis (SPPS).
- Aspartimide Formation: The Asp-Phe sequence in the peptide is prone to the formation of a cyclic aspartimide intermediate, especially during the piperidine-mediated Fmoc-deprotection steps. This can lead to the formation of difficult-to-separate impurities, including α- and β-aspartyl peptides and their epimers.[1][2][3][4][5]
- Methionine Oxidation: The presence of two methionine residues makes the peptide susceptible to oxidation to methionine sulfoxide, which can occur during synthesis, cleavage,







or storage.[3][6][7][8] This modification can alter the peptide's conformation and biological activity.

Q2: Which synthetic strategy is recommended for CCK (27-33)?

A2: Fmoc-based solid-phase peptide synthesis (SPPS) is the most common and recommended strategy. To address the challenge of the sulfated tyrosine, it is advisable to use a pre-sulfated Fmoc-Tyr(SO₃Na)-OH building block. This avoids the need for post-synthetic sulfation, which can be inefficient and lead to side reactions.

Q3: How can I minimize desulfation during cleavage?

A3: Minimizing desulfation requires careful selection of the cleavage cocktail and reaction conditions. A common approach is to use a milder trifluoroacetic acid (TFA) cleavage cocktail with a reduced concentration of TFA and the inclusion of scavengers. Performing the cleavage at a lower temperature (e.g., 4°C) can also help to preserve the sulfate group.

Q4: What are the best practices to prevent aspartimide formation?

A4: To mitigate aspartimide formation at the Asp-Phe linkage, several strategies can be employed:

- Use of Protecting Groups: Employing a more sterically hindered protecting group on the aspartic acid side chain, such as 3-methylpent-3-yl (OMpe) or 2,3,4-trimethylpent-3-yl (ODie), can reduce the rate of cyclization.[5]
- Modified Deprotection Conditions: Adding an acidic additive, like 0.1 M hydroxybenzotriazole (HOBt) or formic acid, to the piperidine deprotection solution can help to suppress aspartimide formation.[2][9] Alternatively, using a weaker base like piperazine for Fmoc removal can also be effective.[9]
- Backbone Protection: Incorporating a di-methoxybenzyl (Dmb) group on the nitrogen of the preceding amino acid can effectively prevent aspartimide formation.[10]

Q5: How can I prevent the oxidation of methionine residues?



A5: Preventing methionine oxidation involves minimizing exposure to oxidative conditions and using appropriate scavengers.

- Degassed Solvents: Using degassed solvents for synthesis can help to reduce dissolved oxygen.
- Scavengers in Cleavage Cocktail: Including reducing scavengers in the TFA cleavage cocktail is crucial. Common scavengers for this purpose include dimethylsulfide (DMS) and ammonium iodide (NH₄I).[3][7][8]
- Storage: Store the purified peptide under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C or -80°C) to minimize oxidation over time.

Troubleshooting Guides Synthesis Troubleshooting

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Problem	Possible Cause	Recommended Solution
Low Yield of Crude Peptide	Incomplete coupling reactions.	- Use a more efficient coupling reagent like HATU or HCTU Double couple amino acids, especially after Gly or before Met Increase the coupling time.
Aggregation of the growing peptide chain on the resin.	- Use a more polar solvent like N-methylpyrrolidone (NMP) instead of dimethylformamide (DMF) Incorporate a pseudoproline dipeptide to disrupt secondary structure formation.	
Presence of Deletion Sequences	Incomplete Fmoc deprotection.	- Increase the deprotection time with piperidine Ensure the piperidine solution is fresh.
Multiple Impurity Peaks on HPLC	A combination of side reactions (aspartimide formation, oxidation, etc.).	- Address each potential side reaction systematically using the strategies outlined in the FAQs Optimize cleavage conditions with appropriate scavengers.

Purification Troubleshooting



Problem	Possible Cause	Recommended Solution
Poor Peak Resolution in RP- HPLC	Inappropriate gradient or mobile phase.	- Optimize the gradient slope for better separation of closely eluting peaks Try a different organic modifier (e.g., methanol instead of acetonitrile) Adjust the concentration of the ion-pairing agent (TFA).
Broad or Tailing Peaks	Peptide aggregation on the column.	- Lower the sample concentration Add a small amount of an organic acid (e.g., formic acid) to the mobile phase Increase the column temperature.
Co-elution of Impurities with the Main Product	Impurities with similar hydrophobicity to the target peptide (e.g., epimers from aspartimide formation).	- Use a shallower gradient to improve separation Employ a different stationary phase (e.g., a phenyl-hexyl column instead of C18) Consider a secondary purification step using a different chromatographic technique (e.g., ion-exchange chromatography).

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of CCK (27-33)

This protocol is a general guideline for manual Fmoc-SPPS on a Rink Amide resin.

- Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for a further 15 minutes. Wash the resin thoroughly with DMF.[1]



- Amino Acid Coupling:
 - Pre-activate a 3-fold molar excess of the Fmoc-amino acid with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
 - Add the activated amino acid solution to the resin and couple for 1-2 hours.
 - For the Asp-Phe coupling, consider using Fmoc-Asp(OMpe)-OH or adding HOBt to the deprotection step for the subsequent amino acid to minimize aspartimide formation.
 - o For the sulfated tyrosine, use Fmoc-Tyr(SO₃Na)-OH and a coupling agent like HATU.
- Washing: After each coupling and deprotection step, wash the resin with DMF.
- Repeat: Repeat steps 2-4 for each amino acid in the sequence: Phe, Asp, Met, Trp, Gly, Met, Tyr(SO₃H).
- Final Deprotection: Remove the N-terminal Fmoc group.
- Cleavage and Deprotection:
 - Prepare a cleavage cocktail of TFA/H₂O/TIS/DMS (e.g., 90:5:2.5:2.5 v/v/v/v). The inclusion of DMS is to protect the methionine residues from oxidation.
 - Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
 - Filter the resin and collect the filtrate.
 - Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
 - Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Reversed-Phase HPLC (RP-HPLC) Purification of CCK (27-33)

- Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).
- Mobile Phase A: 0.1% TFA in water.



- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30-40 minutes is a good starting point. The gradient may need to be optimized for the best separation.
- Detection: UV detection at 220 nm and 280 nm (due to the presence of Trp and Tyr).
- Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A, or a solvent in which it is fully soluble (e.g., a small amount of DMF or DMSO) and then dilute with Mobile Phase A.
- Fraction Collection: Collect fractions corresponding to the major peaks.
- Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
- Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Quantitative Data Summary

The following table provides a general expectation for yield and purity. Actual results will vary depending on the specific synthesis and purification conditions.

Parameter	Expected Range	Notes
Crude Peptide Purity (by HPLC)	30-60%	Highly dependent on the success of mitigating side reactions.
Overall Yield (after purification)	5-20%	Lower yields are common for complex peptides like sulfated CCK (27-33).
Final Purity (by HPLC)	>95%	Achievable with optimized RP-HPLC purification.

Visualizations



Experimental Workflow

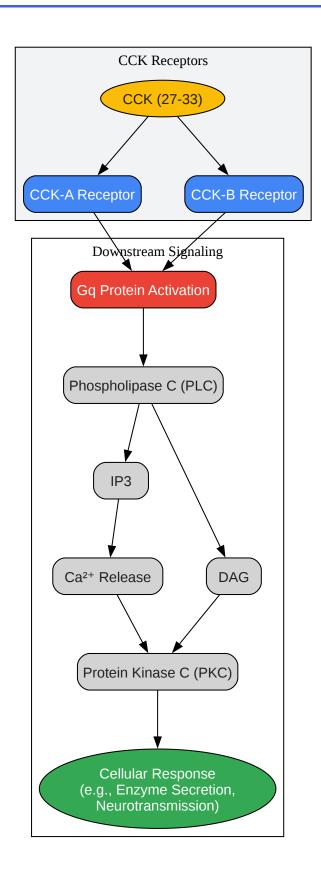


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Caption: General experimental workflow for the synthesis and purification of CCK (27-33).

CCK Receptor Signaling Pathways





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Caption: Simplified signaling pathway of CCK receptors activated by **CCK (27-33)**.[4][11][12] [13][14][15][16][17][18][19]

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